molecular formula C11H11FO2 B2800673 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid CAS No. 1932284-81-5

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B2800673
CAS No.: 1932284-81-5
M. Wt: 194.205
InChI Key: BHENDRRGGBDHDW-HOMQSWHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C11H11FO2 It is a derivative of cyclobutane, featuring a phenyl group and a fluorine atom attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a cycloaddition reaction of suitable precursors.

    Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a phenylboronic acid with a cyclobutane derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of fluorinated analogs of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Fluorine substitution is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
  • 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
  • cis-2-Phenylcyclobutanecarboxylic acid
  • cis-3-(p-Fluorophenyl)cyclobutanecarboxylic acid

Comparison: 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the phenyl group on the cyclobutane ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3-fluoro-1-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHENDRRGGBDHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.